4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose
CAS No.:
Cat. No.: VC13605018
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O4 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one |
| Standard InChI | InChI=1S/C13H12O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,11-13H,8H2/t11-,12+,13?/m1/s1 |
| Standard InChI Key | JNDIWSQURYPIDK-OJRHAOMCSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](C(=O)C=CO2)OC(O1)C3=CC=CC=C3 |
| SMILES | C1C2C(C(=O)C=CO2)OC(O1)C3=CC=CC=C3 |
| Canonical SMILES | C1C2C(C(=O)C=CO2)OC(O1)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose belongs to the anhydro sugar family, featuring a fused pyranoid ring system with a benzylidene acetal at the 4,6-positions and a conjugated enone moiety at the 1,3-positions. Its IUPAC name, (4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d] dioxin-8-one, reflects the stereochemical arrangement of the bicyclic framework. The compound’s isomeric SMILES string, C1[C@@H](C2=CC=CC=C2)OC3C(=O)C=CC(O3)O1, underscores the spatial orientation of the benzylidene group and the unsaturated ketone.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d] dioxin-8-one |
| CAS Number | 152613-20-2 |
| Purity (Commercial) | ≥95% |
Spectroscopic and Stereochemical Features
Nuclear magnetic resonance (NMR) studies of related benzylidene-anhydro sugars reveal distinct signals for the acetal protons (δ 5.4–5.6 ppm) and enone carbons (C=O at ~200 ppm in ¹³C NMR) . The compound’s stereochemistry, particularly the R-configuration at the 4a and 8a positions, is critical for its reactivity in glycosylation reactions. X-ray crystallography of analogous structures confirms the chair conformation of the pyranoid ring, stabilized by intramolecular hydrogen bonding between the enone oxygen and the benzylidene acetal .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis begins with the protection of D-hexose derivatives via benzylidenation, followed by selective dehydration. For instance, treatment of 1,5-anhydro-D-hex-1-en-3-ulose with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid yields the 4,6-O-benzylidene derivative in 65–70% efficiency . Subsequent elimination of water under acidic conditions generates the enone system, though this step suffers from moderate yields (24%) due to competing side reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylidenation | PhCH(OCH₃)₂, p-TsOH, DMF | 65% |
| Dehydration | H₂SO₄, Ac₂O, 0°C | 24% |
| Purification | Column chromatography (SiO₂) | 95% |
Innovative Methodologies
Recent advances employ enzymatic resolution to enhance stereoselectivity. Lipase PS-catalyzed acetylation of diastereomeric mixtures enables the separation of 4,6-O-benzylidene-D-allal and -D-glucal derivatives, achieving >90% enantiomeric excess . Additionally, two-phase systems using lithium hydroxide facilitate chain degradation of precursor compounds, yielding 55% of 3,5-O-benzylidene-1-deoxy-D-erythro-2-pentulose as a key intermediate .
Applications in Organic and Medicinal Chemistry
Glycoconjugate Synthesis
The compound’s rigid bicyclic structure makes it an ideal scaffold for constructing glycosidic linkages. For example, ring-opening reactions with thiols or amines produce thioglycosides and N-glycosylamines, respectively, which are pivotal in synthesizing antiviral agents. Its enone moiety also participates in Michael additions, enabling the attachment of fluorescent tags for biochemical tracking .
Drug Discovery Platforms
In medicinal chemistry, derivatives of 4,6-O-benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose exhibit inhibitory activity against glycosidases, enzymes implicated in cancer metastasis and viral entry. Structural analogs like 4,6-O-Benzylidene-N-Boc-1,5-imino-D-glucitol (C₁₈H₂₅NO₆) have shown promise as chaperones for lysosomal storage disorder therapies .
Table 3: Bioactive Derivatives and Targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume